4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Description
The compound “4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule. It contains a benzamide moiety, an oxadiazole ring, and a sulfamoyl group . The molecular formula is C26H26N4O6S, with an average mass of 522.573 Da .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including a benzamide moiety, an oxadiazole ring, and a sulfamoyl group . These groups likely contribute to the compound’s reactivity and properties.Scientific Research Applications
Crystal Structure and Biological Studies
Research on derivatives of 1,3,4-oxadiazole, such as 4,5-dihydro-1,3,4-oxadiazole-2-thiones, has delved into their synthesis, crystal structure, and biological activities, including antioxidant and antibacterial potentials. These compounds have shown notable antibacterial activity against specific strains like Staphylococcus aureus, underlining their potential in medicinal chemistry and drug design (Karanth et al., 2019).
Anticancer Evaluation
The synthesis and anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have demonstrated moderate to excellent anticancer activities across various cancer cell lines. This highlights the therapeutic potential of 1,3,4-oxadiazole derivatives in oncology (Ravinaik et al., 2021).
Molecular Rearrangements and Synthetic Applications
Studies on the photochemistry of 1,2,4-oxadiazoles in the presence of sulfur nucleophiles have led to the synthesis of 1,2,4-thiadiazoles, showcasing the versatility of oxadiazoles in organic synthesis and the generation of novel compounds with potential biological activities (Vivona et al., 1997).
Enzyme Inhibition Studies
The exploration of acridine-acetazolamide conjugates, including structures with 1,3,4-oxadiazol motifs, as inhibitors of carbonic anhydrases (CA) has provided insights into the design of inhibitors for various CA isoforms. These studies contribute to the development of therapeutic agents for conditions where CA activity is implicated (Ulus et al., 2016).
Corrosion Inhibition
Research on 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in acidic environments underscores the application of these compounds in materials science, offering protective solutions against corrosion. The studies detail the physicochemical properties and theoretical insights into their action mechanisms (Ammal et al., 2018).
Properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O6S/c1-4-30(17-18-8-6-5-7-9-18)37(32,33)23-12-10-19(11-13-23)24(31)27-26-29-28-25(36-26)20-14-21(34-2)16-22(15-20)35-3/h5-16H,4,17H2,1-3H3,(H,27,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFQBRBIUKUXOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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